molecular formula C18H16N2O4S B2838216 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1006293-97-5

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2838216
CAS RN: 1006293-97-5
M. Wt: 356.4
InChI Key: RJDFQXSFBUJDIG-VHEBQXMUSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one , which is a type of heterocyclic compound. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the ring contains a sulfur and a nitrogen atom. These types of compounds often have interesting biological activities and are frequently studied in medicinal chemistry.

Scientific Research Applications

Synthesis of Novel Compounds

A study focused on synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2), displaying significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Another research effort designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide. These compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the compound's relevance in addressing microbial resistance (Palkar et al., 2017).

Anti-Inflammatory and Anti-Adhesive Agents

Research into benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides, including analogs structurally related to the compound , demonstrated their ability to inhibit cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. This suggests potential applications in treating inflammatory diseases by preventing leukocyte adhesion and migration (Boschelli et al., 1995).

Antidepressant Applications

A study on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists revealed the synthesis of structurally novel compounds with potent antidepressant-like activities. This research opens pathways for developing new antidepressant drugs based on their pharmacological evaluation (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antiviral Activity

Another significant study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against the avian influenza virus. This underscores the compound's potential in antiviral research, specifically targeting the H5N1 strain, which could lead to new therapeutic options for influenza outbreaks (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-22-12-5-6-13-16(9-12)25-18(20(13)2)19-17(21)11-4-7-14-15(8-11)24-10-23-14/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDFQXSFBUJDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCO4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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